molecular formula C19H24N4O2 B2810037 N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030096-97-9

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2810037
CAS No.: 1030096-97-9
M. Wt: 340.427
InChI Key: ANHLDPPDKWMJPQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the pyrrolidine group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a pyrrolidine group.

    Attachment of the acetamide group: The final step involves the reaction of the intermediate compound with 2,6-dimethylphenyl acetic acid to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic and heterocyclic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be compared with other similar compounds, such as:

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.

    Acetamide derivatives: These compounds contain the acetamide functional group and can be used in similar applications.

    Aromatic amines: These compounds have an aromatic ring with an amine group and may exhibit similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can lead to distinct properties and applications.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-7-6-8-14(2)18(13)21-16(24)12-25-17-11-15(3)20-19(22-17)23-9-4-5-10-23/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHLDPPDKWMJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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